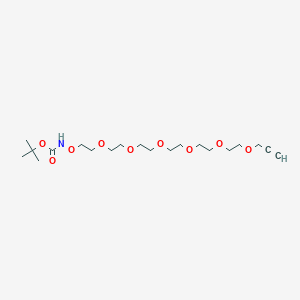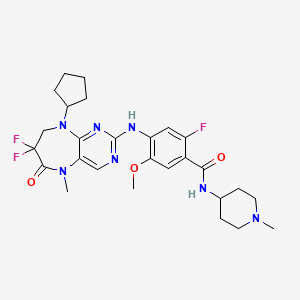
t-Boc-aminooxy-PEG6-propargyl
Descripción general
Descripción
t-Boc-aminooxy-PEG6-propargyl is a polyethylene glycol-based compound that serves as a bifunctional linker molecule. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound contains a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage. Additionally, the protected aminooxy group can be deprotected under mild acidic conditions to react with aldehydes .
Mecanismo De Acción
Target of Action
t-Boc-aminooxy-PEG6-propargyl is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the proteins that are intended to be degraded.
Mode of Action
This compound contains an Alkyne group . This group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage, which is a key step in the synthesis of PROTAC molecules .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . PROTACs exploit this intracellular system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream pathways, depending on the specific roles of the targeted proteins.
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, PROTACs like this compound can induce the degradation of the target protein . This can have various molecular and cellular effects, depending on the function of the degraded protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc reaction can be affected by the concentration of copper ions in the environment . Additionally, the stability of the compound could be influenced by factors such as pH and temperature.
Análisis Bioquímico
Biochemical Properties
t-Boc-aminooxy-PEG6-propargyl is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction allows this compound to bind with various enzymes, proteins, and other biomolecules, facilitating the formation of a stable triazole linkage .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a PROTAC linker . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound can influence cell function by modulating the levels of specific proteins within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable triazole linkage through a copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction . This reaction allows this compound to bind to azide-bearing compounds or biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-aminooxy-PEG6-propargyl typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected with a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
Attachment of the polyethylene glycol (PEG) spacer: The PEG spacer is introduced to increase the solubility of the compound in aqueous media.
Introduction of the propargyl group: The propargyl group is attached to the PEG spacer, enabling the compound to participate in click chemistry reactions.
The reaction conditions for these steps often involve the use of mild acidic conditions for deprotection and copper catalysts for the azide-alkyne cycloaddition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
t-Boc-aminooxy-PEG6-propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group, which can then react with aldehydes.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Mild Acids: Used for the deprotection of the t-Boc group.
Major Products
Triazole Linkages: Formed from the reaction between the propargyl group and azide-bearing compounds.
Aldehyde Adducts: Formed from the reaction between the deprotected aminooxy group and aldehydes
Aplicaciones Científicas De Investigación
t-Boc-aminooxy-PEG6-propargyl has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
t-Boc-aminooxy-PEG6-propargyl is unique due to its combination of a propargyl group and a protected aminooxy group, along with a PEG spacer. Similar compounds include:
t-Boc-aminooxy-PEG4-propargyl: Similar structure but with a shorter PEG spacer.
t-Boc-aminooxy-PEG8-propargyl: Similar structure but with a longer PEG spacer.
t-Boc-aminooxy-PEG6-azide: Contains an azide group instead of a propargyl group, allowing it to react with alkyne-bearing compounds
These compounds share similar functionalities but differ in the length of the PEG spacer or the reactive group, which can influence their solubility, reactivity, and applications.
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO9/c1-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21-19(22)30-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTCIKPJPWPYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136423 | |
| Record name | 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093152-83-9 | |
| Record name | 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2093152-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)







![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)



